molecular formula C20H22N2O B14598587 1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole CAS No. 60627-51-2

1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole

Cat. No.: B14598587
CAS No.: 60627-51-2
M. Wt: 306.4 g/mol
InChI Key: UTDHGODNLAUHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl group at position 1, a 2-methylpropoxy group at position 4, and two phenyl groups at positions 3 and 5.

Preparation Methods

The synthesis of 1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3,5-diphenylpyrazole with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve elevated temperatures and the use of aprotic solvents.

Scientific Research Applications

1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole can be compared with other similar pyrazole derivatives, such as:

    1-Methyl-3,5-diphenylpyrazole: Lacks the 2-methylpropoxy group, leading to different chemical and biological properties.

    4-(2-Methylpropoxy)-3,5-diphenyl-1H-pyrazole: Lacks the methyl group at position 1, resulting in variations in reactivity and applications.

    1-Methyl-4-(2-methylpropoxy)-3-phenyl-1H-pyrazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

CAS No.

60627-51-2

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

1-methyl-4-(2-methylpropoxy)-3,5-diphenylpyrazole

InChI

InChI=1S/C20H22N2O/c1-15(2)14-23-20-18(16-10-6-4-7-11-16)21-22(3)19(20)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3

InChI Key

UTDHGODNLAUHGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.